Methyl (S)-2-amino-2-(3-chlorophenyl)acetate
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Overview
Description
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of an amino group, a chlorophenyl group, and a methyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-(3-chlorophenyl)acetate typically involves the reaction of (S)-2-amino-2-(3-chlorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of Methyl (S)-2-nitro-2-(3-chlorophenyl)acetate.
Reduction: Formation of Methyl (S)-2-amino-2-(3-chlorophenyl)ethanol.
Substitution: Formation of Methyl (S)-2-amino-2-(3-methoxyphenyl)acetate or Methyl (S)-2-amino-2-(3-cyanophenyl)acetate.
Scientific Research Applications
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-amino-2-(4-chlorophenyl)acetate
- Methyl (S)-2-amino-2-(2-chlorophenyl)acetate
- Methyl (S)-2-amino-2-(3-bromophenyl)acetate
Uniqueness
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. The (S)-configuration also plays a crucial role in its interaction with chiral environments in biological systems.
Biological Activity
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate, a chiral compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Chiral Center : The presence of a chiral center allows for stereospecific interactions with biological targets.
- Functional Groups : The methyl ester group and the 3-chlorophenyl substituent contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways crucial for cellular function.
- Neurotransmitter Modulation : It has been suggested that this compound can modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
- Binding Affinity : The presence of the chlorine atom enhances binding affinity to target molecules, which may lead to more effective inhibition or activation .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity:
- Antiproliferative Activity : In vitro tests showed that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to have an IC50 value comparable to established chemotherapeutic agents .
Case Studies
- Case Study on Anticancer Activity : A series of compounds related to this compound were synthesized and tested for anticancer activity. Among these, several derivatives exhibited significant antiproliferative effects against HCT-116 cells, indicating the potential for further development as anticancer agents .
- Neuropharmacological Effects : Preliminary research suggests that this compound may have analgesic or anti-inflammatory properties. Further studies are needed to elucidate its exact mechanisms in these contexts .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(3-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1 |
InChI Key |
MXKXDSBRKXFPGE-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)Cl)N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
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